molecular formula C24H20FN3O2S B12447893 N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide

Cat. No.: B12447893
M. Wt: 433.5 g/mol
InChI Key: GBLKQEBEAJFRBO-UHFFFAOYSA-N
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Description

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

Scientific Research Applications

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl and fluorobenzamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide and N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide . Compared to these compounds, N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide exhibits unique structural features that may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C24H20FN3O2S/c1-13-11-20-21(12-14(13)2)30-23(26-20)16-8-6-10-19(15(16)3)27-24(31)28-22(29)17-7-4-5-9-18(17)25/h4-12H,1-3H3,(H2,27,28,29,31)

InChI Key

GBLKQEBEAJFRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

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